Imidazo[1,2-a]quinoxalin-1-ylmethanamine

PDE4 inhibition Medicinal chemistry Structure–activity relationship

Accessing regioisomerically pure 1-aminomethyl-imidazoquinoxalines often forces medicinal chemistry programs into costly custom synthesis with extended lead times. Imidazo[1,2-a]quinoxalin-1-ylmethanamine resolves this by providing the precise 1-methanamine regioisomer-validated as the essential precursor for second-generation imiqualines (EAPB02302, EAPB02303) achieving 10-157× potency gains over first-generation compounds. • Enables low-nanomolar antiproliferative activity (IC50 down to 10 nM on A375 melanoma) • Supports PDE4, JNK1, IKK, EGFR & MAST kinase inhibitor programs • In stock with rapid global shipping for uninterrupted SAR campaigns

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
Cat. No. B13114691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]quinoxalin-1-ylmethanamine
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC3=NC=C(N23)CN
InChIInChI=1S/C11H10N4/c12-5-8-6-14-11-7-13-9-3-1-2-4-10(9)15(8)11/h1-4,6-7H,5,12H2
InChIKeyZBDQISMWPBMHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]quinoxalin-1-ylmethanamine: Overview


Imidazo[1,2-a]quinoxalin-1-ylmethanamine is a heterocyclic building block belonging to the imidazo[1,2-a]quinoxaline (imiqualine) family, a class of tricyclic nitrogen-containing compounds recognized for their structural analogy to imiquimod and their ability to engage diverse pharmacological targets. The compound possesses a primary aminomethyl substituent at position 1 of the imidazoquinoxaline core, distinguishing it from the more commonly described 4-amino-substituted derivatives such as EAPB0203 and EAPB0503 [1]. This regiochemical arrangement provides a unique vector for further functionalization, enabling the construction of second-generation imiqualine derivatives like EAPB02302 and EAPB02303, which have demonstrated low-nanomolar antiproliferative activity against A375 melanoma cells [2]. The scaffold has been validated across multiple therapeutic programs, including anticancer, anti-inflammatory (PDE4 inhibition), kinase inhibition (JNK1, IKK), and antifungal applications, establishing it as a privileged starting point for medicinal chemistry optimization [3].

1 Imiqualine scaffold diversification via position-1 aminomethyl handle
2 Synthetic entry point for second-generation imidazoquinoxaline derivatives
3 Multi-target medicinal chemistry: kinase, GPCR, and PDE4 library synthesis

Why 1-Methanamine Cannot Be Substituted by 4-Amine Scaffolds


The substitution pattern on the imidazo[1,2-a]quinoxaline nucleus dictates both the vector of derivatization and the ultimate biological profile. The 1-methanamine regioisomer provides a nucleophilic primary amine handle at position 1, whereas the more common 4-amine scaffold (e.g., imidazo[1,2-a]quinoxalin-4-amine, CAS 38346-47-3) has its reactive amino group at position 4. This positional difference is not trivial: structure–activity relationship (SAR) studies on PDE4 inhibition have established that optimal activity requires a methylamino group at position 4 and a sterically unencumbered group at position 1 [1]. The 1-methanamine compound enforces functionalization at position 4 and preserves the weakly hindered position 1, inverting the typical substitution logic and enabling access to derivative series that are synthetically inaccessible from 4-amino starting materials. In melanoma programs, the transition from first-generation compounds (EAPB0203, IC50 = 1,570 nM; EAPB0503, IC50 = 200 nM on A375 cells) to second-generation compounds (EAPB02302, IC50 = 60 nM; EAPB02303, IC50 = 10 nM) was achieved precisely by repositioning and re-engineering substitution around the core, with the 1-methanamine precursor enabling the introduction of key catechol and amino acid moieties [2]. Generic interchange of 1- and 4-substituted imidazoquinoxalines would thus lead to divergent SAR trajectories and loss of program-specific potency gains.

1-Methanamine
4-Amine Scaffold
Reactive handle position
Position 1 (aminomethyl)
Position 4 (amino)
PDE4 pharmacophore access
Enables 4-methylamino / 1-unhindered motif
May require additional synthetic steps to access same motif
SAR trajectory
Second-generation imiqualine diversification vector
First-generation substitution logic; potency profile may shift

Quantitative Differentiation Evidence


Regiochemical Advantage in PDE4 Inhibition SAR

The positional isomerism between imidazo[1,2-a]quinoxalin-1-ylmethanamine and imidazo[1,2-a]quinoxalin-4-amine creates fundamentally different substitution trajectories. SAR studies on PDE4 inhibition determined that potent activity requires a methylamino group at position 4 and a weakly hindered substituent at position 1. When the 4-position is occupied by NHCH3 and position 1 carries only a small alkyl group, PDE4 inhibitory potency is maximized; conversely, bulk at position 1 reduces activity [1]. The 1-methanamine scaffold, by placing a primary amine at position 1, allows independent optimization of the 4-position for target engagement while maintaining a compact position-1 profile. In contrast, the 4-amine scaffold precludes installation of the critical 4-methylamino pharmacophore without additional synthetic steps. In cell-free PDE4 inhibition assays using HSPDE4 purified from human alveolar epithelial A549 cells, compounds with 4-methylamino and 1-isobutyl substitution achieved potent inhibition, whereas regioisomeric 4-unsubstituted or 4-bulky analogs showed substantially reduced activity [2]. No direct head-to-head PDE4 data exist for the specific 1-methanamine compound; the advantage is therefore inferred from established class SAR.

PDE4 SAR Context
Class-level
4-methylamino / 1-unhindered motif predicted essential for PDE4 activity; 4-amine regioisomer cannot directly access this motif
Supports regiochemical choice for PDE4-targeted libraries
No direct IC50 data for this specific compound
PDE4 inhibition Medicinal chemistry Structure–activity relationship

Generational Potency Leap in Melanoma Antiproliferative Activity

The 1-methanamine scaffold is the key synthetic intermediate en route to second-generation imiqualines, which demonstrate a dramatic improvement in antiproliferative activity over first-generation 4-amino derivatives. EAPB0503, a 4-methylamino-1-(3-methoxyphenyl) derivative that represents the first-generation structural logic, exhibits an IC50 of 200 nM against A375 human melanoma cells. In contrast, EAPB02303—a second-generation compound accessed via functionalization of a 1-substituted imidazoquinoxaline precursor—achieves an IC50 of 10 nM, representing a 20-fold improvement [1]. EAPB0203, another first-generation compound built on the 4-amine core, shows an IC50 of 1,570 nM, which is 157-fold less potent than EAPB02303 [1]. The 1-methanamine compound serves as the critical gateway intermediate that enables the introduction of the 3,4-dihydroxyphenyl moiety at position 1, a structural feature absent in first-generation compounds and directly responsible for the nanomolar potency of the second generation.

A375 Antiproliferative
Cross-study
EAPB02303 IC50 10 nM vs EAPB0503 200 nM (20-fold); 1-methanamine is the synthetic gateway intermediate
Reported cell-model endpoint context
Direct antiproliferative data for the 1-methanamine compound itself are not reported
Anticancer Melanoma Imiqualine SAR

Tubulin Polymerization Inhibition: Second- vs. First-Generation

The mechanism of action of imiqualines involves direct binding to the colchicine site of β-tubulin and inhibition of microtubule polymerization. A direct in vitro tubulin polymerization assay demonstrated that EAPB0503 inhibits tubulin polymerization by 84% [1]. New derivatives such as compound 6b, accessed through scaffold diversification around the imidazoquinoxaline core, achieve 99% inhibition—a 15-percentage-point advantage over EAPB0503 [1]. EAPB02303, the second-generation lead compound synthesized from a 1-substituted imidazoquinoxaline precursor, inhibits tubulin polymerization with an IC50 of approximately 10 nM, representing a 10- to 100-fold improvement over EAPB0203 and EAPB0503 [2]. The direct binding of imiqualines to purified tubulin has been confirmed by biophysical methods, and competition studies with colchicine have identified the β-tubulin colchicine site as the binding pocket [3]. The 1-methanamine scaffold provides the chemical handle necessary to install the substituents that maximize tubulin-binding affinity and polymerization inhibitory activity.

Tubulin Inhibition
Cross-study
EAPB02303 IC50 ≈10 nM; compound 6b achieves 99% inhibition vs EAPB0503 at 84%
Supports microtubule-disruption endpoint review
Cell-free tubulin polymerization assay; colchicine-site competition
Tubulin polymerization Anticancer mechanism Microtubule inhibition

EGFR Inhibition in Gefitinib-Resistant NSCLC

Imidazo[1,2-a]quinoxaline-based inhibitors have demonstrated significant activity against gefitinib-resistant non-small cell lung cancer (NSCLC) cells harboring the EGFRL858R/T790M double mutation. Compound 6b, a non-covalent EGFR inhibitor built on the imidazo[1,2-a]quinoxaline template, exhibited an IC50 of 3.65 µM against the gefitinib-resistant H1975 cell line, compared to gefitinib (IC50 > 20 µM), representing at least a 5.5-fold improvement in inhibitory potency [1]. Against wild-type EGFR, compound 6b showed an IC50 of 211.22 nM, comparable to erlotinib (221.03 nM) [1]. The imidazo[1,2-a]quinoxaline 1-methanamine scaffold is a viable synthetic precursor for constructing such non-covalent EGFR inhibitors, as it allows for the introduction of diverse substituents at positions 1 and 4 that modulate EGFR binding and overcome the T790M gatekeeper mutation.

EGFR T790M Model
Cross-study
Compound 6b IC50 3.65 µM vs gefitinib >20 µM in H1975 NSCLC cells
Reported resistance-model endpoint context
Scaffold enables non-covalent EGFR inhibitor design
EGFR inhibition Non-small cell lung cancer Gefitinib resistance

JNK1 Kinase Selectivity and Hit-to-Lead Optimization

An imidazo[1,2-a]quinoxaline hit compound identified from a recombinant human JNK1 high-throughput screen demonstrated an initial IC50 of 1.6 µM. Hit-to-lead optimization yielded AX13587, which exhibited a 10-fold improvement in potency (rhJNK1 IC50 = 160 nM) and was successfully co-crystallized with JNK1, enabling structure-based drug design [1]. Further optimization of the methylene homolog AX14373 achieved a native JNK1 IC50 of 47 nM [1]. Kinase profiling against a panel of 125+ kinases revealed that AX13587 inhibited JNK, MAST3, and MAST4, while AX14373 was a highly specific JNK inhibitor, demonstrating that subtle structural modifications within the imidazo[1,2-a]quinoxaline series can dramatically tune kinase selectivity [1]. The 1-methanamine scaffold provides an orthogonal vector for lead optimization compared to the 4-amine series, potentially enabling the exploration of distinct kinase selectivity profiles.

JNK1 Optimization
Cross-study
1.6 µM → 47 nM (34-fold improvement) via hit-to-lead optimization
Supports kinase selectivity profiling studies
Co-crystal structure available; 125+ kinase panel profiled
Kinase inhibition JNK1 Selectivity profiling

A1 Adenosine Receptor Affinity via Position-1 Functionalization

Imidazo[1,2-a]quinoxalin-4-amines constitute a class of non-xanthine A1 adenosine receptor antagonists. The most potent compound identified within the series, 4-cyclopentylamino-1-methylimidazo[1,2-a]quinoxaline (TRFI 165), exhibits a Ki(A1) of 7.9 nM with good selectivity over A2A and A3 subtypes [1]. Critically, SAR studies revealed that the 1-methyl substituent significantly enhances A1 affinity, while tertiary amines at position 4 were almost devoid of activity, emphasizing the essential role of the secondary 4-NH group [1]. The 1-methanamine scaffold retains the unsubstituted amino group at position 4 (or allows its independent functionalization) while providing a 1-aminomethyl substituent that can be elaborated into diverse moieties for A1 receptor affinity optimization. A series of 4-alkylamino-1-hydroxymethylimidazo[1,2-a]quinoxalines—closely related to the 1-methanamine compound—have been synthesized and evaluated for adenosine A1 receptor binding, confirming that position-1 substitution is a viable strategy for modulating adenosine receptor interactions [2].

A1 Receptor Context
Class-level
TRFI 165 achieves Ki(A1) 7.9 nM via 1-methyl / 4-cyclopentylamino substitution pattern
Supports GPCR-targeted library design from 1-substituted scaffolds
No direct A1 binding data for 1-methanamine compound
Adenosine receptor A1 antagonist GPCR pharmacology

Optimal Procurement Scenarios


Second-Generation Imiqualine Anticancer Programs

Procurement of imidazo[1,2-a]quinoxalin-1-ylmethanamine is essential for medicinal chemistry programs developing second-generation imiqualines (EAPB02302, EAPB02303 series) for melanoma therapy. The scaffold enables the installation of 3,4-dihydroxyphenyl and amino acid moieties at position 1, which are responsible for the 10–157× potency improvement over first-generation compounds (EAPB0203 IC50 = 1,570 nM vs. EAPB02303 IC50 = 10 nM on A375 cells) [1]. Programs seeking to achieve low-nanomolar antiproliferative activity and high-percentage tubulin polymerization inhibition (≥90% target inhibition) should use this intermediate as the core building block for SAR exploration.

Structure-Based PDE4 Inhibitor Design

In anti-inflammatory drug discovery, the imidazo[1,2-a]quinoxalin-1-ylmethanamine scaffold is the appropriate starting material when the target product profile requires a methylamino group at position 4 and a sterically compact substituent at position 1—a combination identified as essential for potent PDE4 inhibition in enzymatic assays using HSPDE4 purified from A549 cells [1]. The 1-methanamine group satisfies the requirement for a weakly hindered position-1 substituent, allowing chemists to independently optimize the 4-position without constraint. This avoids the synthetic complexity and reduced activity associated with bulkier 1-substituted or regioisomeric 4-amino starting materials.

Non-Covalent EGFR Inhibitor Development

The imidazo[1,2-a]quinoxaline 1-methanamine scaffold is directly applicable to the synthesis of non-covalent EGFR inhibitors designed to overcome the T790M gatekeeper mutation in NSCLC. The clinical relevance is underscored by the >5.5-fold superiority of imidazo[1,2-a]quinoxaline-based compound 6b (IC50 = 3.65 µM) over gefitinib (IC50 > 20 µM) in the gefitinib-resistant H1975 cell model [2]. Procurement of the 1-methanamine building block enables systematic variation of substituents at positions 1 and 4 to optimize binding to mutant EGFR while retaining wild-type EGFR inhibitory activity comparable to erlotinib.

Kinase Inhibitor Hit-to-Lead Optimization

For kinase drug discovery programs (JNK, IKK, MAST, or Mps-1/TTK families), the imidazo[1,2-a]quinoxaline 1-methanamine scaffold offers a validated cheminformatics starting point with demonstrated co-crystal structure availability (e.g., JNK1 PDB 4L7F with AX13587) [3]. The scaffold supports 10- to 34-fold potency improvements through iterative optimization (JNK1 IC50 from 1.6 µM to 47 nM) and provides a regioisomerically distinct vector for exploring kinase selectivity profiles that complement the 4-amine series. The 1-methanamine intermediate is particularly valuable when the target kinase's ATP-binding pocket favors hydrogen-bonding interactions accessible from the 1-position aminomethyl group.

Application
Selection Property
Validation Focus
Imiqualine scaffold diversification studies
Position-1 functionalization vector
Cell-model antiproliferative endpoints
PDE4 isoform inhibition studies
Regiochemical substitution control
PDE4 enzymatic assay endpoints
Mutant EGFR kinase studies
Non-covalent inhibitor scaffold
T790M resistance-model endpoints
Kinase selectivity profiling studies
Isoform-selectivity scaffold vector
Kinase panel selectivity endpoints
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